molecular formula C15H19NO2S B2760334 Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate CAS No. 438228-39-8

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate

Cat. No. B2760334
CAS RN: 438228-39-8
M. Wt: 277.38
InChI Key: UMOCWXQHQHHUTC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C15H19NO2S and a molecular weight of 277.38 . It is used in proteomics research . The CAS Number of this compound is 438228-39-8 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed chemical reaction analysis, it’s recommended to refer to related peer-reviewed papers and technical documents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.38 . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis of Antimicrobial and Anti-inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized as a precursor in the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases. These compounds exhibit significant antimicrobial and anti-inflammatory activities, indicating their potential as therapeutic agents (Narayana et al., 2006).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate contributes to the development of new methods for annulation reactions. For instance, it acts as a dipole synthon in [4 + 2] annulation processes, leading to highly functionalized tetrahydropyridines with excellent yields and regioselectivity. This illustrates its utility in constructing complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Zhu et al., 2003).

Development of Chiral Pharmaceutical Ingredients

The compound has also been explored in the synthesis of rigid P-chiral phosphine ligands, demonstrating its application in asymmetric catalysis. These ligands, when used in rhodium-catalyzed asymmetric hydrogenation, enable the efficient production of chiral pharmaceutical ingredients. Such applications highlight the compound's role in facilitating the synthesis of enantiomerically pure compounds, which is crucial for drug development and manufacturing (Imamoto et al., 2012).

Enzymatic Kinetic Resolution

This compound's derivatives have been subject to enzymatic kinetic resolution, offering a method to achieve high enantioselectivity in the synthesis of primary amines. This technique is valuable for producing enantiomerically enriched compounds, underlining the compound's significance in stereoselective synthesis (Nechab et al., 2007).

Novel Catalyst Development

Furthermore, this compound is involved in the development of novel catalysts for alkoxycarbonylation of alkenes. This showcases its role in enhancing the efficiency and scope of carbonylation reactions, which are pivotal in industrial chemistry for the synthesis of esters and carboxylic acids from alkenes (Dong et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate . The MSDS contains information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h6-8H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOCWXQHQHHUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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